molecular formula C14H11ClF3NO2 B600891 Dihydro efavirenz, (E)- CAS No. 440124-96-9

Dihydro efavirenz, (E)-

Cat. No. B600891
M. Wt: 317.69
InChI Key:
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Description

“Dihydro efavirenz, (E)-” is a derivative of Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .


Synthesis Analysis

The synthesis of Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, involves a key reaction in one of the routes to efavirenz, which is the ortho-lithiation reaction of N-Boc-4-chloroaniline . This reaction can be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .


Molecular Structure Analysis

The molecular formula of “Dihydro efavirenz, (E)-” is C14H11ClF3NO2. It has an average mass of 317.691 Da and a monoisotopic mass of 317.043030 Da .


Chemical Reactions Analysis

The degradation of Efavirenz follows apparent first-order kinetics over a certain pH range at 60°C . The degradation process was obtained by thermogravimetric curves to determine the kinetics .


Physical And Chemical Properties Analysis

Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability and the solid dispersion with poly (vinylpyrrolidone-co-vinylacetate) (PVPVA 64) have been studied .

Scientific Research Applications

Pharmacogenetic Associations

Dihydro efavirenz, a key component in antiretroviral therapy, demonstrates significant interindividual variability in plasma concentrations, influenced by genetic factors. Studies have identified specific single nucleotide polymorphisms (SNPs) in genes like CYP2B6, CYP2A6, UGT2B7, and CAR that impact plasma efavirenz concentration and clinical outcomes in patients (Sarfo et al., 2014).

Impact on Mitochondrial Function and Lipid Metabolism

Research has shown that efavirenz can affect mitochondrial function in hepatic cells, leading to changes in lipid content. This impact on mitochondria and lipid metabolism has important implications for understanding the drug's hepatotoxic effects and alterations in body fat composition (Blas-García et al., 2010).

Enhancing Drug Solubility and Bioavailability

Studies have explored methods to improve the solubility and bioavailability of efavirenz, such as solid dispersion and PEGylation techniques. These techniques aim to enhance the drug's effectiveness and patient outcomes by increasing its dissolution rate (Madhavi et al., 2011).

Structural and Spectral Characteristics

Quantum chemical and experimental studies on efavirenz have provided insights into its structural and spectral characteristics. Understanding the molecular structure and properties of efavirenz is essential for its application in HIV treatment (Mishra et al., 2010).

Pharmacogenetics and Side Effects

Research has identified polymorphisms in genes like CYP2B6, CYP3A4, CYP3A5, and MDR1 that are associated with efavirenz-induced central nervous system side effects. These findings are crucial for understanding individual variations in drug response and managing side effects (Haas et al., 2004).

Safety And Hazards

Efavirenz, from which “Dihydro efavirenz, (E)-” is derived, is classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure . It is also classified as a combustible dust and an eye irritant .

properties

IUPAC Name

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHVRKXRMMRPN-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro efavirenz, (E)-

CAS RN

440124-96-9
Record name Dihydro efavirenz, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDRO EFAVIRENZ, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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